molecular formula C12H12N2O3 B6385515 (2,4)-Dihydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine CAS No. 1261952-83-3

(2,4)-Dihydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine

Cat. No.: B6385515
CAS No.: 1261952-83-3
M. Wt: 232.23 g/mol
InChI Key: UJGWCGWFOADCEP-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with hydroxy groups at positions 2 and 4, and a 4-methoxy-3-methylphenyl group at position 5. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-dihydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxy-3-methylbenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,4)-Dihydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydropyrimidines.

    Substitution: The hydroxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Quinones with enhanced electron-accepting properties.

    Reduction: Dihydropyrimidines with potential biological activity.

    Substitution: Halogenated or alkylated derivatives with modified chemical properties.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,4)-dihydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy and methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

    (2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the methoxy and methyl groups, resulting in different chemical and biological properties.

    (2,4)-Dihydroxy-5-(4-methoxyphenyl)pyrimidine: Lacks the methyl group, which may affect its lipophilicity and biological activity.

    (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine: Lacks the methoxy group, leading to differences in electronic properties and reactivity.

Uniqueness: The presence of both methoxy and methyl groups in (2,4)-dihydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine imparts unique chemical properties, such as increased lipophilicity and specific electronic effects. These features can enhance its interaction with biological targets and its potential as a therapeutic agent.

Properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-5-8(3-4-10(7)17-2)9-6-13-12(16)14-11(9)15/h3-6H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGWCGWFOADCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CNC(=O)NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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